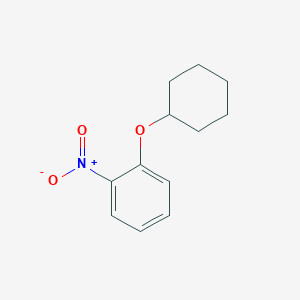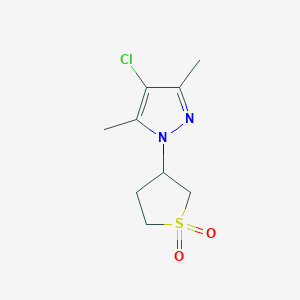
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential use in developing new drugs. This compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications.
作用機序
The exact mechanism of action of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to activate certain receptors in the brain that are involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide are varied and complex. This compound has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and differentiation. It has also been found to affect the expression of various genes that are involved in inflammation, cancer, and neurodegenerative diseases. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide in lab experiments is its versatility. This compound can be used in a wide range of assays and experiments due to its unique biochemical and physiological properties. However, one of the limitations of using this compound is its toxicity. This compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide. One area of research is the development of new drugs based on this compound. Researchers are investigating the potential of this compound in developing new treatments for various diseases such as cancer and neurological disorders. Another area of research is the identification of new targets and pathways that are modulated by this compound. This may lead to the development of new drugs that target these pathways. Finally, researchers are also investigating the safety and toxicity of this compound to determine its potential use in human clinical trials.
合成法
The synthesis of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with tetrahydrothiophene in the presence of a catalyst to form an intermediate product. This intermediate is then oxidized using a suitable oxidizing agent to yield the final product, 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide.
科学的研究の応用
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has been extensively studied for its potential use in developing new drugs. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to be effective in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential use in developing new antibiotics and antifungal agents.
特性
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMRZGWLXKRLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

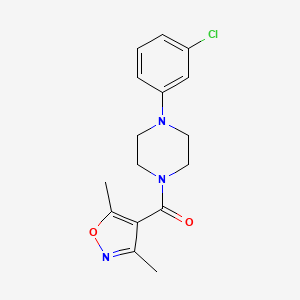
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)
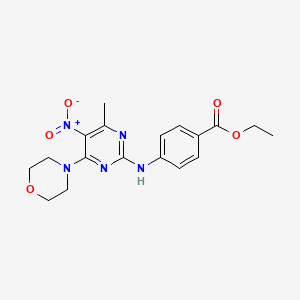
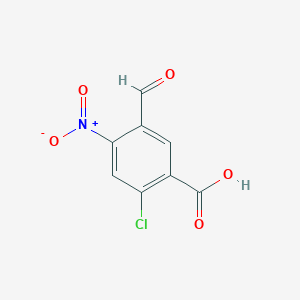
![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

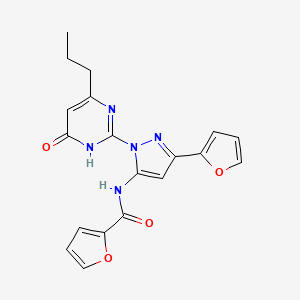
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
![N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2477549.png)

![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)
